molecular formula C12H9N3O2S B2363848 Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide CAS No. 876709-45-4

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide

Cat. No.: B2363848
CAS No.: 876709-45-4
M. Wt: 259.28
InChI Key: BTIDZIJQYOAHHU-UHFFFAOYSA-N
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Description

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide is a complex organic compound that combines the structural features of furan, carboxylic acid, benzothiazole, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-benzothiazole, which is then coupled with furan-2-carboxylic acid chloride under appropriate conditions to form the desired amide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known for its ability to bind to various biological targets, while the furan ring can enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    Furan-2-carboxylic acid (2-amino-benzothiazol-5-yl)-amide: Similar structure but with a different substitution pattern on the benzothiazole ring.

    Benzothiazole-2-carboxylic acid (2-amino-furanyl)-amide: A compound where the positions of the furan and benzothiazole rings are swapped.

Uniqueness: Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of furan and benzothiazole rings in this particular arrangement provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

N-(2-amino-1,3-benzothiazol-6-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c13-12-15-8-4-3-7(6-10(8)18-12)14-11(16)9-2-1-5-17-9/h1-6H,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIDZIJQYOAHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726757
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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